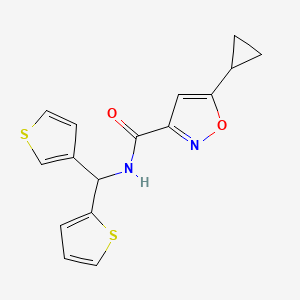
5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide is a complex organic compound featuring a unique structure that combines cyclopropyl, thiophene, and isoxazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of Thiophene Rings: Thiophene rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Final Assembly: The final step involves coupling the isoxazole and thiophene moieties with the cyclopropyl group, typically using amide bond formation techniques like the use of carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Isoxazoline or isoxazolidine derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of isoxazole and thiophene-containing molecules with biological targets. It may also serve as a lead compound in drug discovery efforts aimed at developing new therapeutics.
Medicine
Medicinally, this compound has potential applications as an anti-inflammatory, antimicrobial, or anticancer agent, given the known activities of its structural components. Research is ongoing to explore its efficacy and safety in various disease models.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the isoxazole and thiophene rings.
Wirkmechanismus
The mechanism of action of 5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzyme activity. The thiophene rings may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-cyclopropyl-N-(thiophen-2-yl)isoxazole-3-carboxamide
- N-cyclopropyl-5-(thiophen-3-yl)isoxazole-3-carboxamide
- 5-cyclopropyl-N-(furan-2-yl)isoxazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide is unique due to the presence of two thiophene rings, which may confer enhanced electronic properties and increased biological activity. The combination of cyclopropyl, thiophene, and isoxazole moieties in a single molecule provides a versatile scaffold for further functionalization and optimization in various applications.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c19-16(12-8-13(20-18-12)10-3-4-10)17-15(11-5-7-21-9-11)14-2-1-6-22-14/h1-2,5-10,15H,3-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWFTDLFFOMNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
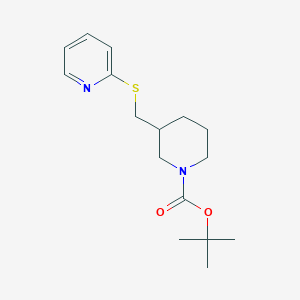
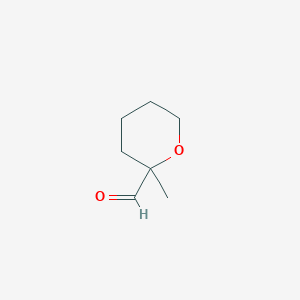

![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide](/img/structure/B2747173.png)

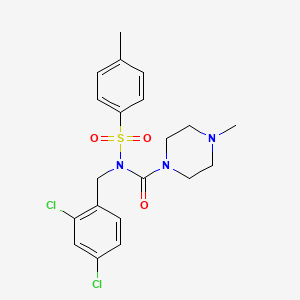
![5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide](/img/structure/B2747179.png)
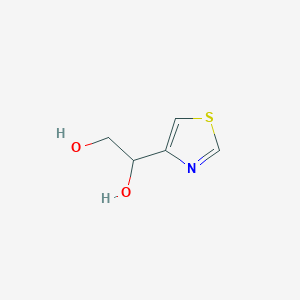
![6-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B2747181.png)
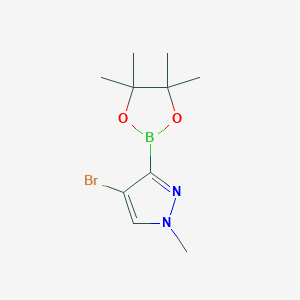
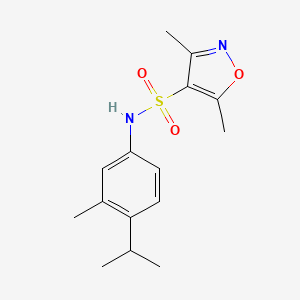
![{[5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2747187.png)
![N-(3-chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2747188.png)
![1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2747190.png)
